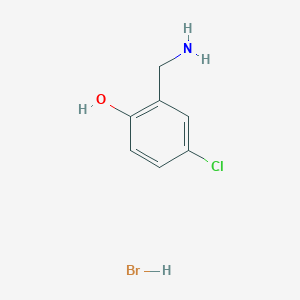

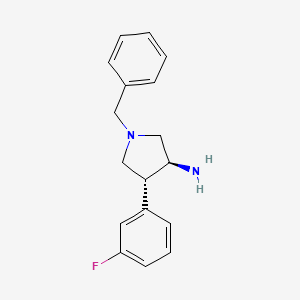

![molecular formula C7H7FN2O B2861236 8-Fluoroimidazo[1,2-a]pyridine hydrate CAS No. 2379918-38-2](/img/structure/B2861236.png)

8-Fluoroimidazo[1,2-a]pyridine hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

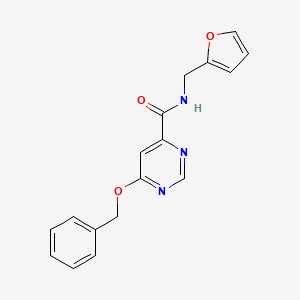

8-Fluoroimidazo[1,2-a]pyridine hydrate is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.144. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioisosteric Replacement in Allosteric Modulator Ligands

8-Fluoroimidazo[1,2-a]pyridine has been investigated for its role as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This mimicry has been established using both in silico and traditional techniques. A novel synthesis approach for 3,7-disubstituted-8-fluoroimidazopyridine has been developed. Its utility was demonstrated in vitro, where the 8-fluoroimidazopyridine ring acted as a bioisosteric replacement for imidazopyrimidine in a ligand for the GABA(A) receptor modulator. This highlights its potential in the design of novel pharmaceuticals by replacing structurally similar molecules with improved properties or reduced side effects (Humphries et al., 2006).

Fluorescent Property Enhancement

The fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have been explored for potential applications as biomarkers and photochemical sensors. These compounds demonstrated enhanced fluorescence intensity when compared to their unsubstituted counterparts, making them suitable for use in various diagnostic and analytical tools. The study provides insight into the structural factors influencing the luminescent properties of these molecules, opening avenues for the development of novel fluorescent compounds for biological and chemical sensing applications (Velázquez-Olvera et al., 2012).

Insecticidal Activity

Research into tetrahydroimidazo[1,2-a]pyridine derivatives, facilitated by a catalyst-free aza-Diels-Alder reaction, has revealed the impact of substituents and their positions on insecticidal activities. Notably, the introduction of a fluoro group at specific positions significantly enhanced the insecticidal efficacy against pea aphids. This suggests that 8-fluoroimidazo[1,2-a]pyridine derivatives could be explored further for agricultural applications, particularly in the development of new insecticides with targeted action and potentially reduced environmental impact (Zhang et al., 2010).

Synthesis of Fluorinated Compounds

The synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines through a Michael addition/intramolecular cyclization reaction showcases the versatility of 8-fluoroimidazo[1,2-a]pyridine derivatives in medicinal chemistry. These compounds, by undergoing C–O bond activation, highlight the potential for creating novel molecules with improved pharmacological properties, including enhanced binding affinities, metabolic stability, and bioavailability (Jismy et al., 2019).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are typically functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can alter the compound’s interaction with its targets.

Eigenschaften

IUPAC Name |

8-fluoroimidazo[1,2-a]pyridine;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2.H2O/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGRRDVVFMCDKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)F.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

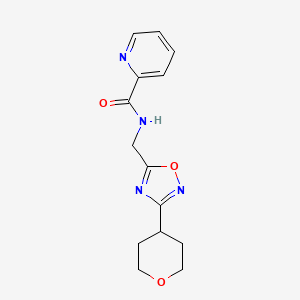

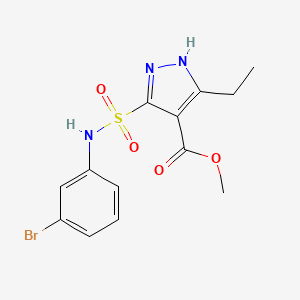

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)

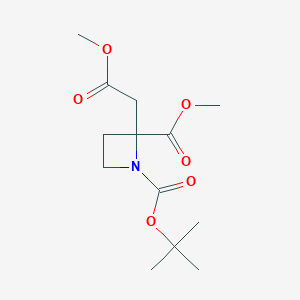

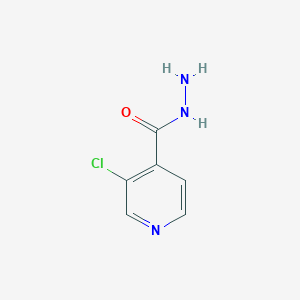

![5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid](/img/structure/B2861155.png)

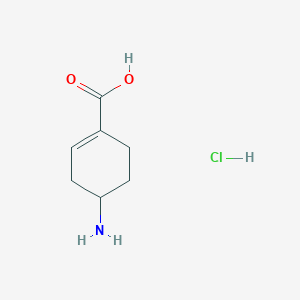

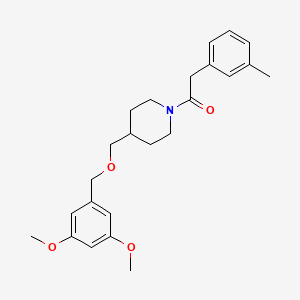

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861160.png)

![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2861165.png)